molecular formula C22H20Cl4N8 B1654151 Unii-X6BE5J2G31 CAS No. 2109414-84-6

Unii-X6BE5J2G31

Cat. No.: B1654151
CAS No.: 2109414-84-6
M. Wt: 538.3 g/mol
InChI Key: OOMHEMQQCHEWDS-UHFFFAOYSA-N
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Description

CHIR 99021 dihydrochloride is a chemical compound known for its potent inhibitory effects on glycogen synthase kinase 3 (GSK-3). This enzyme plays a crucial role in various cellular pathways, including the Wnt/β-catenin signaling pathway. By inhibiting GSK-3, CHIR 99021 dihydrochloride has become a valuable tool in molecular biology, particularly in stem cell research and regenerative medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CHIR 99021 dihydrochloride involves multiple steps, starting with the preparation of the core pyrimidine structure. The process typically includes the following steps:

    Formation of the Pyrimidine Core: The initial step involves the reaction of 2,4-dichlorophenylamine with 4-methyl-1H-imidazole-2-carbaldehyde to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization with ethyl cyanoacetate to form the pyrimidine core.

    Substitution Reaction: The pyrimidine core is then subjected to a substitution reaction with 2-aminoethylamine to introduce the aminoethyl side chain.

    Final Steps:

Industrial Production Methods

Industrial production of CHIR 99021 dihydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

CHIR 99021 dihydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can introduce various alkyl groups into the compound, potentially altering its biological activity .

Mechanism of Action

The mechanism of action of CHIR 99021 dihydrochloride involves the inhibition of GSK-3 activity. GSK-3 has two isoforms, GSK-3α and GSK-3β, and CHIR 99021 dihydrochloride can inhibit both isoforms. By inhibiting GSK-3, the compound disrupts the phosphorylation of specific target proteins in the Wnt/β-catenin signaling pathway. This prevents the degradation of β-catenin, leading to its stabilization and accumulation in the cell nucleus, where it acts as a transcriptional coactivator of genes involved in cell proliferation and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of CHIR 99021 Dihydrochloride

CHIR 99021 dihydrochloride is unique due to its high selectivity and potency as a GSK-3 inhibitor. It exhibits over 500-fold selectivity for GSK-3 over closely related kinases and displays significant efficacy in promoting stem cell self-renewal and differentiation. This makes it a valuable tool in both basic research and potential therapeutic applications .

Properties

CAS No.

2109414-84-6

Molecular Formula

C22H20Cl4N8

Molecular Weight

538.3 g/mol

IUPAC Name

6-[2-[[4-(2,4-dichlorophenyl)-5-(5-methyl-1H-imidazol-2-yl)pyrimidin-2-yl]amino]ethylamino]pyridine-3-carbonitrile;dihydrochloride

InChI

InChI=1S/C22H18Cl2N8.2ClH/c1-13-10-29-21(31-13)17-12-30-22(32-20(17)16-4-3-15(23)8-18(16)24)27-7-6-26-19-5-2-14(9-25)11-28-19;;/h2-5,8,10-12H,6-7H2,1H3,(H,26,28)(H,29,31)(H,27,30,32);2*1H

InChI Key

OOMHEMQQCHEWDS-UHFFFAOYSA-N

SMILES

CC1=CN=C(N1)C2=CN=C(N=C2C3=C(C=C(C=C3)Cl)Cl)NCCNC4=NC=C(C=C4)C#N.Cl.Cl

Canonical SMILES

CC1=CN=C(N1)C2=CN=C(N=C2C3=C(C=C(C=C3)Cl)Cl)NCCNC4=NC=C(C=C4)C#N.Cl.Cl

Origin of Product

United States

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